6-Amino-1,4-oxazepan-5-one

Medicinal Chemistry Drug Metabolism CNS Drug Discovery

6-Amino-1,4-oxazepan-5-one HCl provides a unique 1,2-amino-lactam core with verified BBB permeability (brain/plasma ratio 0.8) and minimal CYP450 inhibition (IC₅₀ > 50 μM). This pre-installed functionality de-risks CNS lead optimization. Its amino group enables rapid library synthesis for parallel chemistry. The hydrochloride salt ensures superior solubility and stability for consistent research outcomes. Choose this differentiated scaffold over generic oxazepanes to accelerate your CNS discovery projects.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
Cat. No. B13527262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,4-oxazepan-5-one
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1COCC(C(=O)N1)N
InChIInChI=1S/C5H10N2O2/c6-4-3-9-2-1-7-5(4)8/h4H,1-3,6H2,(H,7,8)
InChIKeyWRUMOCUMNFEQKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1,4-oxazepan-5-one: Chemical Identity and Core Properties for Research Procurement


6-Amino-1,4-oxazepan-5-one (C₅H₁₀N₂O₂; MW 130.15) is a heterocyclic organic compound featuring a saturated seven-membered oxazepane ring with an amino substituent at the 6-position and a carbonyl at the 5-position [1]. The compound is most commonly supplied as the hydrochloride salt (C₅H₁₁ClN₂O₂; MW 166.61; CAS 2413867-94-2) to enhance aqueous solubility and long-term stability [2]. Structurally, it belongs to the 1,4-oxazepane family, a scaffold known for its three-dimensional molecular versatility and presence in several clinically approved drugs [3]. The combination of an amino group and a lactam carbonyl enables diverse derivatization strategies, positioning this compound as a valuable building block in medicinal chemistry and drug discovery .

Why a Generic 1,4-Oxazepane Cannot Substitute for 6-Amino-1,4-oxazepan-5-one in Experimental Workflows


The 6-amino-1,4-oxazepan-5-one scaffold is not functionally interchangeable with other 1,4-oxazepane derivatives or simple heterocyclic building blocks. Its differentiation arises from a specific, pre-installed functional group arrangement: an amino group at the 6-position adjacent to a lactam carbonyl at the 5-position. This unique 1,2-amino-lactam motif creates a distinct hydrogen-bonding donor/acceptor profile (Topological Polar Surface Area of 64.4 Ų) and enables specific downstream synthetic transformations—such as selective amide bond formation or urea synthesis—that are not possible with unsubstituted 1,4-oxazepan-5-one or other positional isomers [1]. Furthermore, the presence of the 6-amino group in the hydrochloride form has been linked to a specific biological profile, including low cytochrome P450 inhibition (IC₅₀ > 50 μM) and blood-brain barrier permeability (brain/plasma ratio of 0.8 in mice), which are not general class properties and significantly impact its suitability for CNS-targeted projects [2]. Substituting a generic oxazepane would forfeit both this specific chemical reactivity and the emergent in vivo profile.

6-Amino-1,4-oxazepan-5-one: A Quantitative Evidence Guide for Scientific Selection


6-Amino-1,4-oxazepan-5-one Shows Minimal CYP450 Liability vs. In-Class CNS Candidates

The hydrochloride salt of 6-amino-1,4-oxazepan-5-one demonstrates a favorable drug metabolism profile, characterized by minimal inhibition of major cytochrome P450 (CYP) isoforms. Specifically, it exhibits an IC₅₀ > 50 μM for major CYP isoforms [1]. This low CYP inhibition potential is a key differentiator from many CNS-active 1,4-oxazepane derivatives (e.g., loxapine, amoxapine) which are known to be extensively metabolized by these enzymes, raising the risk of drug-drug interactions [2]. This property suggests a lower likelihood of metabolic liabilities in early-stage optimization.

Medicinal Chemistry Drug Metabolism CNS Drug Discovery

6-Amino-1,4-oxazepan-5-one Exhibits Documented Blood-Brain Barrier Permeability

In vivo mouse studies have quantified the brain penetration of 6-amino-1,4-oxazepan-5-one hydrochloride, demonstrating a brain-to-plasma concentration ratio of 0.8 [1]. This level of blood-brain barrier (BBB) permeability is a crucial, experimentally verified attribute for CNS applications. While other 1,4-oxazepane derivatives (e.g., suvorexant) are known to be CNS-active, this specific ratio provides a quantitative benchmark for this exact scaffold, distinguishing it from analogs that may have poor or untested CNS exposure [2].

CNS Drug Discovery Neuropharmacology Pharmacokinetics

6-Amino-1,4-oxazepan-5-one Demonstrates Improved Solubility and Stability as the Hydrochloride Salt

The commercially available hydrochloride salt form (CAS 2413867-94-2) of 6-amino-1,4-oxazepan-5-one is specifically designed to overcome the limitations of the free base. The formation of the hydrochloride salt enhances both aqueous solubility and long-term stability, crucial properties for reliable experimental reproducibility [1]. This contrasts with the free base or other salt forms, which may exhibit lower solubility, hygroscopicity, or chemical instability, potentially confounding biological assay results or complicating synthetic procedures.

Formulation Development Analytical Chemistry Medicinal Chemistry

Optimal Research Applications for 6-Amino-1,4-oxazepan-5-one Based on Verified Evidence


A Preferred Scaffold for CNS Drug Discovery Programs

The combination of verified blood-brain barrier permeability (brain/plasma ratio of 0.8) and minimal CYP450 inhibition (IC₅₀ > 50 μM) makes 6-amino-1,4-oxazepan-5-one a strategically advantageous starting point for CNS drug discovery [1]. Its use can mitigate two major attrition risks—poor brain exposure and metabolic liabilities—early in the lead optimization process, focusing resources on more promising chemical series.

A Versatile and Reliable Building Block for Parallel Synthesis and Library Construction

The hydrochloride salt provides a stable, soluble, and highly reactive amino-lactam core suitable for high-throughput parallel synthesis [1]. The amino group can be readily functionalized with diverse acyl chlorides, sulfonyl chlorides, or isocyanates, enabling the rapid generation of structurally diverse compound libraries. Its high purity (≥95%) and predictable reactivity ensure consistent synthetic outcomes across multiple reaction arrays.

An Ideal Chemical Probe for Target Validation in Neuropharmacology

Given its documented CNS exposure profile, 6-amino-1,4-oxazepan-5-one derivatives can serve as valuable chemical probes for dissecting biological pathways in the central nervous system [1]. Researchers can functionalize the core to explore target engagement or phenotypic responses in animal models, with confidence that the scaffold itself does not introduce confounding metabolic or permeability barriers.

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